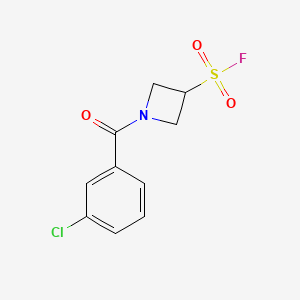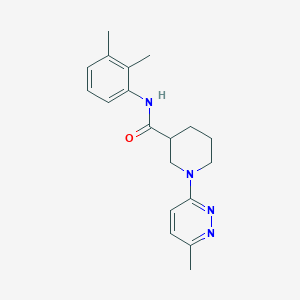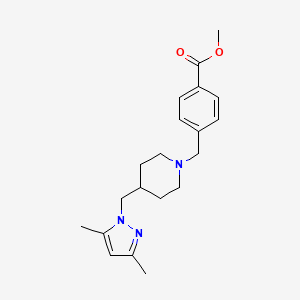
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride (CBASF) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. CBASF is a sulfonyl fluoride derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is widely used as a protease inhibitor in various biochemical and physiological studies.
Mechanism of Action
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride acts as a covalent inhibitor of proteases by irreversibly binding to the active site of the enzyme. The sulfonyl fluoride group of 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride reacts with the nucleophilic residues of the enzyme, such as serine, to form a stable covalent bond. This results in the inhibition of the protease activity and prevents the degradation of the target protein.
Biochemical and Physiological Effects:
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride has been shown to have a wide range of biochemical and physiological effects. It has been used to study the role of proteases in various biological processes, such as inflammation, cancer, and neurodegenerative diseases. 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride has also been used to study the structure and function of proteases, as well as their interactions with other proteins and small molecules.
Advantages and Limitations for Lab Experiments
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride has several advantages as a protease inhibitor for lab experiments. It is a potent and selective inhibitor of several proteases, and its covalent binding mechanism ensures irreversible inhibition. 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride is also stable under a wide range of experimental conditions, making it suitable for use in various assays and experiments.
However, 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride also has some limitations. Its irreversible binding mechanism can lead to the formation of inactive enzyme complexes, which can interfere with downstream assays. 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride is also relatively expensive compared to other protease inhibitors, which can limit its use in larger-scale experiments.
Future Directions
There are several future directions for the use of 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride in scientific research. One potential application is in the development of new protease inhibitors for the treatment of various diseases, such as cancer and inflammatory disorders. 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride can also be used to study the role of proteases in the immune system and the development of new immunotherapies.
Another future direction is in the development of new assays and techniques for the study of proteases. 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride can be used as a tool to study the structure and function of proteases, as well as their interactions with other proteins and small molecules. The development of new methods for the detection and quantification of proteases using 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride could also have significant implications for the diagnosis and treatment of various diseases.
In conclusion, 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride is a versatile and potent protease inhibitor that has significant potential for use in scientific research. Its covalent binding mechanism and selective inhibition of several proteases make it a valuable tool for the study of various biological processes. Further research and development of 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride and its derivatives could lead to new insights and therapies for a wide range of diseases.
Synthesis Methods
The synthesis of 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride involves the reaction of 3-chlorobenzoyl chloride with azetidine-3-sulfonyl fluoride in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and yields 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride as a white crystalline solid.
Scientific Research Applications
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride is widely used as a protease inhibitor in biochemical and physiological studies. It has been shown to inhibit the activity of several proteases, including chymotrypsin, trypsin, and elastase. 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride has also been used to study the proteolytic processing of proteins, such as the activation of proenzymes and the degradation of extracellular matrix proteins.
properties
IUPAC Name |
1-(3-chlorobenzoyl)azetidine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO3S/c11-8-3-1-2-7(4-8)10(14)13-5-9(6-13)17(12,15)16/h1-4,9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVLGYRDKSCECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2894698.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]methylamino]-4-[[(S)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B2894704.png)
![3-(4-chlorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2894705.png)
![4-[3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]thiomorpholine-3-carbonitrile](/img/structure/B2894707.png)


![1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine](/img/structure/B2894711.png)
![(Z)-ethyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2894712.png)

![1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one](/img/structure/B2894715.png)

![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2894717.png)

![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2894721.png)